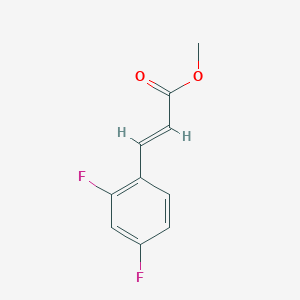

Methyl 3-(2,4-difluorophenyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMDQMSXOKRYDF-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathways of Methyl 3-(2,4-difluorophenyl)acrylate: A Senior Application Scientist's Perspective

An In-depth Technical Guide:

Abstract

Methyl 3-(2,4-difluorophenyl)acrylate, a substituted cinnamate ester, is a valuable synthon in the development of pharmaceutical agents and advanced materials. The presence of the difluorophenyl moiety can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a target molecule. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles and practical considerations for laboratory and process scale-up. We will dissect and compare three major pathways: the Wittig Reaction, the Heck Reaction, and the Knoevenagel Condensation. Each methodology is evaluated based on mechanistic integrity, reagent selection, reaction conditions, and overall efficiency. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and actionable protocols for the synthesis of this key intermediate.

Introduction

Chemical Profile and Significance

This compound (CAS No. 166883-00-7) is an α,β-unsaturated ester with the molecular formula C₁₀H₈F₂O₂.[1] Its structure is characterized by a methyl acrylate backbone substituted with a 2,4-difluorophenyl group at the β-position. This fluorination pattern is a common strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of bioactive molecules, often leading to improved efficacy and safety profiles.[2][3] The acrylate functional group, being a Michael acceptor, provides a versatile handle for further chemical transformations, making this compound a critical building block in multi-step syntheses.

Core Synthetic Strategies

The creation of the central carbon-carbon double bond between the aromatic ring and the acrylate moiety is the key challenge in synthesizing this compound. The selection of a synthetic pathway depends on factors such as starting material availability, desired stereoselectivity (E/Z isomerism), scalability, and economic viability. This guide will explore the most robust and field-proven methods to achieve this transformation.

Primary Synthesis Pathways: A Mechanistic and Practical Comparison

The synthesis of this compound can be approached through several classic organic reactions. We will focus on the Wittig, Heck, and Knoevenagel reactions, which represent the most reliable strategies, starting from readily available precursors like 2,4-difluorobenzaldehyde or 2,4-difluorophenyl halides.

The Wittig Reaction Pathway

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[4][5] It offers a highly reliable method for forming the desired C=C bond with predictable stereochemistry. The reaction involves the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the carbonyl carbon of an aldehyde.[6]

2.1.1 Mechanistic Principles & Rationale

The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde, forming a transient four-membered ring intermediate called an oxaphosphetane.[4][7] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond.[4]

For the synthesis of this compound, the key starting materials are 2,4-difluorobenzaldehyde [8][9] and a stabilized ylide, methyl (triphenylphosphoranylidene)acetate . The ylide is considered "stabilized" because the negative charge on the carbanion is delocalized by the adjacent ester group. This stability makes the ylide less reactive but easier to handle, and critically, it strongly favors the formation of the thermodynamically more stable (E)-alkene product.[7]

Caption: The catalytic cycle of the Heck reaction.

2.2.2 Experimental Protocol: Heck Reaction

-

Reaction Setup:

-

To an oven-dried flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and the base (e.g., triethylamine, sodium carbonate).

-

Add the aryl halide (e.g., 1-iodo-2,4-difluorobenzene) and an appropriate solvent (e.g., DMF, acetonitrile).

-

-

Reaction Execution:

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add methyl acrylate to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC.

-

-

Work-up and Purification:

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the final product.

-

The Knoevenagel Condensation Pathway

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. [10]While versatile, this route can sometimes be less direct than the Wittig or Heck reactions for this specific target.

2.3.1 Mechanistic Principles & Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a base (often a weak base like an amine) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (2,4-difluorobenzaldehyde). The resulting aldol-type adduct subsequently undergoes dehydration (elimination of water) to form the final α,β-unsaturated product. [11] Using a reagent like methyl cyanoacetate is a common strategy. The strong electron-withdrawing nature of the nitrile group enhances the acidity of the α-protons, facilitating the initial deprotonation. [12][13] 2.3.2 Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde and methyl cyanoacetate in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a base, such as piperidine or diisopropylethylamine acetate (DIPEAc). [12]2. Reaction Execution:

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the condensation, driving the equilibrium towards the product.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with dilute acid (to remove the basic catalyst) and then with brine.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

-

Purification and Characterization

Regardless of the synthetic pathway chosen, a robust purification strategy is essential to obtain this compound in high purity.

Purification Workflow

Diagram 3: General Purification Workflow

Caption: A typical workflow for product purification.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the vinyl protons, the aromatic protons (with fluorine coupling), and the methyl ester protons.

-

¹³C NMR & ¹⁹F NMR: Will confirm the carbon skeleton and the presence and positions of the fluorine atoms.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (198.17 g/mol ). [1]* Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O of the ester, the C=C of the alkene, and the C-F bonds.

Pathway Selection Matrix

The optimal synthetic route depends on the specific requirements of the project. The following table provides a comparative summary to aid in this decision-making process.

| Feature | Wittig Reaction | Heck Reaction | Knoevenagel Condensation |

| Key Precursors | 2,4-Difluorobenzaldehyde, Phosphonium Salt | 2,4-Difluorophenyl Halide, Methyl Acrylate | 2,4-Difluorobenzaldehyde, Active Methylene Cmpd. |

| Stereoselectivity | High (favors E-isomer with stabilized ylides) [7] | Generally favors E-isomer | Good, typically forms the more stable E-isomer |

| Key Byproduct | Triphenylphosphine Oxide | Halide Salts | Water |

| Catalyst Required | None (uses stoichiometric reagent) | Palladium complex [14] | Basic catalyst (e.g., amine) [12] |

| Scalability | Moderate (phosphine oxide removal can be difficult on a large scale) | High (well-suited for industrial processes) | High (often simple conditions) |

| Major Advantage | High reliability and predictability. | High atom economy and efficiency. | Mild conditions, inexpensive catalysts. |

| Major Disadvantage | Poor atom economy, stoichiometric waste. | Cost of palladium, potential for metal contamination. | May require removal of water to drive to completion. |

Conclusion

The synthesis of this compound can be successfully achieved via several established organic transformations.

-

The Wittig reaction offers excellent control and reliability, making it a superb choice for laboratory-scale synthesis where purity and predictability are paramount.

-

The Heck reaction represents a more modern, efficient, and scalable approach, ideal for process development and larger-scale manufacturing, despite the initial cost of the palladium catalyst.

-

The Knoevenagel condensation provides a cost-effective and often milder alternative, which can be highly effective, particularly if reaction conditions are optimized to ensure complete dehydration.

The ultimate choice of pathway requires a careful evaluation of project-specific criteria, including cost, scale, available equipment, and purity requirements. Each method, when executed with precision, provides a robust and validated route to this important fluorinated building block.

References

-

14ResearchGate.

-

15. organic-chemistry.org.

-

16. ChemicalBook.

-

7. Organic Chemistry Portal.

-

17. Wikipedia.

-

10. Organic & Biomolecular Chemistry (RSC Publishing).

-

18. BYJU'S.

-

4. Organic Chemistry II - Lumen Learning.

-

19. Cambridge University Press.

-

20. Taylor & Francis.

-

21. Wiley Online Library.

-

6. Master Organic Chemistry.

-

5. Wikipedia.

-

12. ResearchGate.

-

22. ResearchGate.

-

23. PMC - NIH.

-

8. Sigma-Aldrich.

-

13. Organic Chemistry Portal.

-

11. MDPI.

-

24. PMC - NIH.

-

9. NIST WebBook.

-

25. PrepChem.com.

-

1. Molbase.

-

2. ResearchGate.

-

3. CORE.

Sources

- 1. 166883-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2,4-Difluorobenzaldehyde [webbook.nist.gov]

- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. jmcs.org.mx [jmcs.org.mx]

- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 16. (E)-Methyl 3-(3,4-difluorophenyl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 17. Perkin reaction - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 25. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(2,4-difluorophenyl)acrylate

Abstract: This technical guide provides a comprehensive overview of Methyl 3-(2,4-difluorophenyl)acrylate, a fluorinated monomer of significant interest to researchers in materials science and pharmaceutical development. The strategic incorporation of a 2,4-difluorophenyl moiety onto an acrylate backbone imparts unique electronic and physical properties, making it a valuable building block for advanced polymers and a key intermediate in organic synthesis. This document details the compound's chemical identity, core physicochemical properties, validated experimental protocols for its characterization and synthesis, and a thorough analysis of its spectroscopic signature. Safety, handling, and potential applications are also discussed to provide a holistic resource for laboratory professionals.

Chemical Identity and Molecular Structure

This compound is an ester of acrylic acid characterized by a difluorinated aromatic ring. The presence of two highly electronegative fluorine atoms significantly influences the molecule's reactivity, polarity, and intermolecular interactions, distinguishing it from non-fluorinated analogues.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | 3-(2,4-Difluorophenyl)acrylic acid methyl ester | [3] |

| 3-(2,4-Difluorophenyl)-2-propenoic acid methyl ester | [3] | |

| CAS Number | 166883-00-7 | [1][2][4][5] |

| Molecular Formula | C₁₀H₈F₂O₂ | [1][2][4][5] |

| Molecular Weight | 198.17 g/mol | [1][4][5] |

| SMILES | O=C(OC)/C=C/C1=CC=C(F)C=C1F | [4] |

| InChI Key | HLMDQMSXOKRYDF-HWKANZROSA-N | [1] |

digraph "Methyl_3_2_4_difluorophenyl_acrylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; O2 [label="O"]; C4 [label="C"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"]; C_vinyl1 [label="C"]; H_vinyl1 [label="H"]; C_vinyl2 [label="C"]; H_vinyl2 [label="H"]; C_aryl1 [label="C"]; C_aryl2 [label="C"]; F1 [label="F", fontcolor="#EA4335"]; C_aryl3 [label="C"]; H_aryl3 [label="H"]; C_aryl4 [label="C"]; F2 [label="F", fontcolor="#EA4335"]; C_aryl5 [label="C"]; H_aryl5 [label="H"]; C_aryl6 [label="C"]; H_aryl6 [label="H"];

// Define bonds and positions // Ester group C1 -- O1 [len=1.0]; C1 -- O2 [len=1.0, style=double]; O1 -- C4 [len=1.0]; C4 -- H_Me1 [len=0.6]; C4 -- H_Me2 [len=0.6]; C4 -- H_Me3 [len=0.6];

// Acrylate backbone C1 -- C_vinyl1 [len=1.0]; C_vinyl1 -- H_vinyl1 [len=0.6]; C_vinyl1 -- C_vinyl2 [len=1.0, style=double]; C_vinyl2 -- H_vinyl2 [len=0.6];

// Phenyl group connection C_vinyl2 -- C_aryl1 [len=1.0];

// Aromatic ring C_aryl1 -- C_aryl2 [len=1.0]; C_aryl1 -- C_aryl6 [len=1.0]; C_aryl2 -- F1 [len=1.0]; C_aryl2 -- C_aryl3 [len=1.0]; C_aryl3 -- H_aryl3 [len=0.6]; C_aryl3 -- C_aryl4 [len=1.0]; C_aryl4 -- F2 [len=1.0]; C_aryl4 -- C_aryl5 [len=1.0]; C_aryl5 -- H_aryl5 [len=0.6]; C_aryl5 -- C_aryl6 [len=1.0]; C_aryl6 -- H_aryl6 [len=0.6];

// Invisible edges for aromatic representation edge [style=invis]; C_aryl1 -- C_aryl3; C_aryl2 -- C_aryl4; C_aryl3 -- C_aryl5; C_aryl4 -- C_aryl6; C_aryl5 -- C_aryl1; C_aryl6 -- C_aryl2; }

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in various systems, from reaction kinetics to biological interactions. For this compound, these properties are largely dictated by the interplay between the polar ester group, the rigid difluorophenyl ring, and the reactive acrylate double bond.

| Property | Value / Predicted Range | Remarks |

| Physical State | Colorless to light yellow liquid or low-melting solid | Based on analogues; requires experimental confirmation. |

| Boiling Point | 98.8 °C | [2] Value reported by a commercial supplier, potentially at reduced pressure. The difluorophenyl group would be expected to raise the boiling point significantly compared to methyl acrylate (80 °C). |

| Melting Point | Data not available | Expected to be low. Related nitro-analogue melts at 72 °C[6]. Precise determination via DSC is recommended. |

| Solubility | Sparsely soluble in water; Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate, Alcohols) | [7] Typical for fluorinated acrylates. Fluorination can decrease solubility in hydrocarbon solvents while sometimes increasing it in others. |

| Density | Data not available | Predicted to be >1.0 g/cm³. The density of methyl acrylate is ~0.956 g/cm³; the addition of two fluorine atoms and a phenyl ring will increase this value considerably. |

| logP (o/w) | Data not available | Predicted to be in the range of 2.0-3.0. The logP of methyl acrylate is 0.74; the hydrophobic phenyl ring will increase this value, while the polar fluorine atoms have a more complex effect. |

Experimental Protocols for Physicochemical Characterization

To address the gaps in publicly available data, the following standard operating procedures are provided for the precise determination of key physicochemical properties.

Melting Point and Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the gold-standard for determining thermal transitions. It provides a precise melting point (Tₘ), which is an indicator of purity, and can reveal other phenomena like glass transitions (T₉) if the material is amorphous, or polymorphic transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at -80 °C.

-

Ramp the temperature from -80 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Hold at 100 °C for 2 minutes to erase thermal history.

-

Cool the sample to -80 °C at 10 °C/min.

-

Heat the sample again from -80 °C to 100 °C at 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the second heating scan. The integrated peak area provides the heat of fusion (ΔHfus).

Octanol-Water Partition Coefficient (logP) Determination by Shake-Flask Method (OECD 107)

Rationale: The logP value is a critical parameter in drug development, indicating the lipophilicity of a compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a direct, albeit labor-intensive, way to measure this property.

Methodology:

-

Preparation: Prepare a series of solutions of the test compound in n-octanol, with concentrations spanning a predicted range (e.g., 0.01 M to 0.1 M). Use water that is pre-saturated with n-octanol, and n-octanol that is pre-saturated with water.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.

-

Equilibration: Shake the funnel vigorously for 5 minutes, then allow the phases to separate completely by letting it stand or by centrifugation. Ensure the temperature is controlled and recorded (e.g., 25 °C).

-

Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. Repeat at multiple concentrations to ensure the value is independent of concentration.

Synthesis and Purification

This compound is not commonly available from major chemical suppliers, often requiring custom synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and stereoselective method for its preparation, favoring the formation of the thermodynamically stable (E)-alkene.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Laboratory Protocol for HWE Synthesis

Rationale: This protocol utilizes a strong base (NaH) to deprotonate the phosphonate ester, generating a nucleophilic ylide in situ. This ylide then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of the phosphate byproduct drives the reaction to completion and selectively forms the E-alkene. Anhydrous conditions are crucial as the phosphonate anion is highly basic and would be quenched by water.

Methodology:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Ylide Formation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.05 equivalents) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting milky white suspension at 0 °C for an additional 30 minutes.

-

Reaction: Add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic and Analytical Characterization

The structural elucidation of the synthesized product relies on a combination of spectroscopic techniques. The following data represent the predicted spectral characteristics based on the compound's structure.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.5-7.7 ppm (m, 1H): Aromatic proton ortho to the acrylate chain.

-

δ ~7.65 ppm (d, 1H, J ≈ 16 Hz): Vinyl proton (CH -Ar). The large coupling constant is characteristic of a trans (E) configuration.

-

δ ~6.8-7.0 ppm (m, 2H): Remaining aromatic protons, showing complex splitting due to F-H coupling.

-

δ ~6.35 ppm (d, 1H, J ≈ 16 Hz): Vinyl proton (CH -CO₂Me).

-

δ ~3.80 ppm (s, 3H): Methyl ester protons (-OCH ₃).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~166 ppm: Ester carbonyl carbon (C =O).

-

δ ~160-165 ppm (dd): Aromatic carbons attached to fluorine (C -F), showing large C-F coupling constants.

-

δ ~140 ppm: Vinyl carbon (C H-Ar).

-

δ ~115-130 ppm: Remaining aromatic and vinyl carbons.

-

δ ~52 ppm: Methyl ester carbon (-OC H₃).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

Two distinct signals are expected in the typical aromatic fluorine region (approx. -100 to -120 ppm), each showing coupling to the other fluorine and to adjacent protons.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3050-3100 cm⁻¹: Aromatic and vinylic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch (methyl).

-

~1720 cm⁻¹: Strong C=O stretch (conjugated ester).

-

~1640 cm⁻¹: C=C stretch (alkene).

-

~1600, 1500 cm⁻¹: Aromatic C=C stretches.

-

~1250-1100 cm⁻¹: Strong C-O stretch (ester) and C-F stretches.

-

-

Mass Spectrometry (EI-MS):

-

m/z 198 (M⁺): Molecular ion peak.

-

m/z 167: Loss of methoxy group (-OCH₃).

-

m/z 139: Loss of carbomethoxy group (-CO₂CH₃).

-

m/z 113: Fragment corresponding to the difluorophenyl moiety.

-

Handling, Safety, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent safety practices should be adopted based on the hazards of related acrylates and fluorinated aromatic compounds.[8][9]

-

Hazards:

-

Potential for skin sensitization upon repeated contact.[10]

-

Combustible liquid. Vapors may form flammable mixtures with air.

-

Risk of Polymerization: Like other acrylates, this compound may polymerize upon exposure to heat, light, or initiators.[11] Commercial samples of acrylates are typically stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ).[7][12]

-

Personal Protective Equipment (PPE):

-

Storage:

Applications in Research and Development

The unique structure of this compound makes it a highly valuable monomer and intermediate.

-

Polymer Science: This compound serves as a building block for fluorinated polyacrylates. The incorporation of fluorine can impart desirable properties to materials, including:

-

Low Surface Energy: Leading to hydrophobic and oleophobic surfaces for coatings.

-

Thermal Stability and Chemical Resistance: Due to the strength of the C-F bond.[15]

-

Low Refractive Index: Useful for optical applications. Copolymerization with other monomers, such as methyl methacrylate (MMA), allows for the fine-tuning of these properties for specific applications.[15][16]

-

-

Drug Development and Organic Synthesis: As a functionalized acrylate, it is a versatile intermediate. The electron-deficient aromatic ring and the Michael acceptor capability of the acrylate system allow for a variety of chemical transformations.[12] It can be used in the synthesis of complex heterocyclic compounds or as a precursor to pharmaceutical ingredients where the difluorophenyl motif is a key pharmacophore. The use of acrylate-based polymers in drug delivery systems, such as for transdermal patches or controlled-release formulations, is also an active area of research.[17][18]

References

-

166883-00-7 this compound. Chemsigma. [Link]

-

(E)-methyl 3-(2,4-difluorophenyl)acrylate [186758-21-4]. Chemsigma. [Link]

-

ACRYLAT OJSC SAFETY DATA SHEET METHYL ACRYLATE. Acrylat. [Link]

-

METHYL ACRYLATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate - Supporting Information. Thieme Chemistry. [Link]

-

METHYL ACRYLATE. LookChem. [Link]

-

Synthesis of methyl acrylate. PrepChem.com. [Link]

-

Fluorinated poly(meth)acrylate. CORE. [Link]

-

Methyl acrylate. Wikipedia. [Link]

-

METHYL ACRYLATE - STABILIZED. Synthomer. [Link]

-

(Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate. National Institutes of Health. [Link]

-

What is the methyl acrylate boiling point? Zibo Anquan Chemical Co., Ltd. [Link]

-

Showing Compound Methyl acrylate (FDB012209). FooDB. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. ChemComplete. [Link]

-

¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

-

(E)-Methyl 3-(2-nitrophenyl)acrylate. LookChem. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. The Organic Chemistry Tutor. [Link]

-

This compound [166883-00-7]. Chemsigma. [Link]

-

(PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate. [Link]

-

methyl acrylate, 96-33-3. The Good Scents Company. [Link]

-

(PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]

-

Poly(Methyl Acrylate) Use in the Medical Industry Research Paper. IvyPanda. [Link]

-

Molecularly Imprinted Polymers as State-of-the-Art Drug Carriers in Hydrogel Transdermal Drug Delivery Applications. MDPI. [Link]

-

Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. ResearchGate. [Link]

Sources

- 1. This compound | CAS: 166883-00-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 166883-00-7 this compound [chemsigma.com]

- 3. This compound [166883-00-7] | Chemsigma [chemsigma.com]

- 4. 166883-00-7|this compound|BLD Pharm [bldpharm.com]

- 5. 166883-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. manavchem.com [manavchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. sibur-int.cn [sibur-int.cn]

- 10. fishersci.com [fishersci.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 13. nj.gov [nj.gov]

- 14. synthomer.com [synthomer.com]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. ivypanda.com [ivypanda.com]

- 18. researchgate.net [researchgate.net]

Methyl 3-(2,4-difluorophenyl)acrylate CAS number and structure

Technical Guide: Methyl 3-(2,4-difluorophenyl)acrylate

A Comprehensive Analysis of its Synthesis, Characterization, and Application as a Critical Pharmaceutical Intermediate

Abstract

This compound is an α,β-unsaturated ester of significant interest in the field of medicinal chemistry and process development. Its structural motifs, particularly the difluorinated phenyl ring, are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of this compound, detailing its chemical identity, a field-proven synthetic protocol via the Horner-Wadsworth-Emmons reaction, and a thorough spectroscopic characterization. Furthermore, we explore its primary application as a key building block in the industrial synthesis of Ticagrelor, a prominent antiplatelet therapeutic. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable synthetic intermediate.

Chemical Identity and Properties

Structure and Nomenclature

This compound is a substituted cinnamate ester. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and reactivity. The Horner-Wadsworth-Emmons synthesis, detailed in Section 2.0, predominantly yields the thermodynamically more stable (E)-isomer due to steric factors in the transition state.[1][2]

-

Systematic Name: Methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate

-

Common Name: this compound

-

CAS Number: 166883-00-7 (isomer non-specific)[3][4][5][6], 186758-21-4 ((E)-isomer)[7]

-

Molecular Formula: C₁₀H₈F₂O₂[3]

-

InChI Key: HLMDQMSXOKRYDF-HWKANZROSA-N[3]

Physicochemical Properties

The key physicochemical properties are summarized below. These values are critical for handling, reaction setup, and purification procedures.

| Property | Value | Source |

| Molecular Weight | 198.17 g/mol | [3][4] |

| Appearance | White to off-white solid or crystalline powder | Supplier Data |

| Boiling Point | 244.5 ± 25.0 °C (Predicted) | [8] |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in common organic solvents (e.g., THF, Ethyl Acetate, CH₂Cl₂) | General Knowledge |

Synthesis and Mechanism

Overview of Synthetic Strategies

The formation of the α,β-unsaturated ester linkage in this compound is typically achieved via olefination reactions. The most common methods are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction.[9][10] While the Wittig reaction is a foundational method for C=C bond formation, the HWE reaction offers significant advantages for synthesizing (E)-α,β-unsaturated esters.[1][11]

Causality for Method Selection: The HWE reaction is selected as the recommended protocol for three primary reasons:

-

Enhanced Nucleophilicity: The phosphonate-stabilized carbanion used in the HWE reaction is more nucleophilic and less basic than the corresponding phosphonium ylide, leading to fewer side reactions like self-condensation of the aldehyde.[1]

-

Stereochemical Control: The HWE reaction strongly favors the formation of the thermodynamically stable (E)-alkene, which is often the desired isomer in pharmaceutical synthesis.[12][13]

-

Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, allowing for straightforward removal by aqueous extraction, unlike the triphenylphosphine oxide from the Wittig reaction which often requires chromatographic separation.[1][13]

Recommended Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes a reliable, lab-scale synthesis starting from commercially available 2,4-difluorobenzaldehyde and trimethyl phosphonoacetate.

Materials and Reagents:

-

Trimethyl phosphonoacetate (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

2,4-Difluorobenzaldehyde (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Carbanion: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF. b. Carefully add sodium hydride (60% dispersion, 1.2 eq) to the THF. Caution: NaH reacts violently with water. Handle under an inert atmosphere. c. Cool the suspension to 0 °C using an ice-water bath. d. Add trimethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension via a syringe. Ensure the internal temperature does not exceed 5 °C. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, and the solution will become clear or slightly hazy, indicating the formation of the phosphonate carbanion.

-

Olefination Reaction: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 4-12 hours. d. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Purification: a. Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9] b. Add deionized water and transfer the mixture to a separatory funnel. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl (E)-3-(2,4-difluorophenyl)acrylate.

Mechanistic Insight

The HWE reaction proceeds through a well-defined pathway that dictates its high (E)-stereoselectivity.[1][12][14] The key steps are the formation of a betaine-like intermediate which rapidly cyclizes to an oxaphosphetane. The subsequent elimination of this four-membered ring intermediate yields the alkene and a water-soluble phosphate byproduct.[1]

Synthesis Workflow Diagram

Caption: Experimental workflow for the HWE synthesis.

Reaction Mechanism Diagram

Caption: Simplified mechanism of the HWE reaction.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. Standard spectroscopic techniques are employed for this purpose.[15][16][17]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides definitive structural information. The trans-stereochemistry of the double bond is confirmed by the large coupling constant (typically J ≈ 16 Hz) between the vinylic protons.

-

δ ~7.5-7.8 ppm: Multiplet, 1H (aromatic CH ortho to acrylate).

-

δ ~6.8-7.1 ppm: Multiplet, 2H (aromatic CHs).

-

δ ~7.6 ppm: Doublet, 1H (vinylic CH adjacent to aryl ring, J ≈ 16 Hz).

-

δ ~6.5 ppm: Doublet, 1H (vinylic CH adjacent to ester, J ≈ 16 Hz).

-

δ ~3.8 ppm: Singlet, 3H (methyl ester, -OCH₃).

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the proton data, confirming the carbon framework and the presence of fluorine-coupled carbons.

-

δ ~166 ppm: Carbonyl carbon (C=O).

-

δ ~160-164 ppm: Aromatic carbons attached to fluorine (C-F), showing large ¹J(C-F) coupling.

-

δ ~115-140 ppm: Vinylic and aromatic carbons.

-

δ ~112 ppm & ~105 ppm: Aromatic carbons showing ²J(C-F) or ³J(C-F) coupling.

-

δ ~52 ppm: Methyl ester carbon (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~3050-3100 cm⁻¹: Aromatic and vinylic C-H stretch.

-

~1720 cm⁻¹: Strong C=O stretch (α,β-unsaturated ester).

-

~1640 cm⁻¹: C=C stretch (alkene).

-

~1615, ~1500 cm⁻¹: Aromatic C=C stretches.

-

~1200-1300 cm⁻¹: Strong C-O stretch (ester) and C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

[M]⁺: Expected molecular ion peak at m/z = 198.17.

-

Fragmentation Pattern: Common fragments include loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).

Summary of Spectroscopic Data

| Technique | Key Feature | Characteristic Value/Range |

| ¹H NMR | Vinylic Coupling | J ≈ 16 Hz (confirms E-isomer) |

| Methyl Ester Signal | δ ≈ 3.8 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon | δ ≈ 166 ppm |

| C-F Carbons | δ ≈ 160-164 ppm (doublets) | |

| IR | Ester C=O Stretch | ~1720 cm⁻¹ |

| Alkene C=C Stretch | ~1640 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 198 |

Applications in Drug Discovery and Development

Role as a Key Building Block

Fluorinated organic compounds are of immense interest in drug development. The incorporation of fluorine atoms can enhance metabolic stability, increase binding affinity, and improve membrane permeability.[18] this compound serves as a versatile building block that introduces a difluorophenyl moiety, a common pharmacophore in modern pharmaceuticals.[18]

Case Study: Synthesis of Ticagrelor

The most prominent application of this compound is as a crucial intermediate in the synthesis of Ticagrelor.[18] Ticagrelor is a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. In the synthesis of Ticagrelor, this acrylate derivative is used to construct a key portion of the molecule's core structure. The 2,4-difluorophenyl group is essential for the drug's biological activity and binding to its target receptor.

Significance of the Difluorophenyl Moiety

The strategic placement of two fluorine atoms on the phenyl ring in this intermediate offers several advantages for the final API:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[18]

-

Modulated Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing the drug's ionization state, solubility, and ability to interact with its biological target.[18]

-

Conformational Control: Fluorine atoms can influence molecular conformation through steric and electronic effects, potentially pre-organizing the molecule for optimal receptor binding.[18]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined profile. Its efficient and stereoselective synthesis is readily achievable using the Horner-Wadsworth-Emmons reaction, a method superior to the classic Wittig reaction in terms of both selectivity and process efficiency. The compound's identity and purity can be unequivocally confirmed through standard spectroscopic techniques. Its critical role in the synthesis of Ticagrelor underscores the importance of fluorinated building blocks in modern drug discovery, providing a clear example of how strategic molecular design at the intermediate stage translates to improved properties in the final active pharmaceutical ingredient.

References

-

Laskar, D. D., et al. (2001). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. [Link]

-

Ni, Y., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed. [Link]

-

Slideshare. Horner-Wadsworth-Emmons reaction.[Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction.[Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction.[Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.[Link]

-

J-Stage. Synthesis of α, β-Unsaturated Esters by Application of Wittig Reaction.[Link]

-

Wikipedia. Wittig reaction.[Link]

-

Chemsigma. (E)-methyl 3-(2,4-difluorophenyl)acrylate [186758-21-4].[Link]

-

Tetrahedron. 166883-00-7 | this compound.[Link]

-

The Royal Society of Chemistry. Supplementary Material.[Link]

-

PrepChem.com. Synthesis of methyl acrylate.[Link]

-

ChemBK. methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate.[Link]

-

CORE. Fluorinated poly(meth)acrylate.[Link]

-

National Institutes of Health. (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate.[Link]

-

CAS Common Chemistry. Paraffin waxes, chloro.[Link]

-

ResearchGate. FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl...[Link]

-

MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct.[Link]

-

ResearchGate. ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate.[Link]

-

MDPI. Facile Synthesis of Ultrahigh Molecular Weight Poly(Methyl Methacrylate) by Organic Halides in the Presence of Palladium Nanoparticles.[Link]

-

PubChem. Methyl Acrylate | C4H6O2 | CID 7294.[Link]

-

SciSpace. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.[Link]

-

MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde.[Link]

-

ResearchGate. Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast.[Link]

-

ResearchGate. Spectroscopic, thermal and crystal structure properties of novel ( E)-2,6-dimethyl-4-(4- tert-butylphenyldiazenyl)phenyl acrylate dye.[Link]

-

ResearchGate. (PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties.[Link]

-

ResearchGate. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems.[Link]

-

IvyPanda. Poly(Methyl Acrylate) Use in the Medical Industry Research Paper.[Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS: 166883-00-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 166883-00-7 | this compound | Tetrahedron [thsci.com]

- 5. 166883-00-7|this compound|BLD Pharm [bldpharm.com]

- 6. 166883-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. (E)-methyl 3-(2,4-difluorophenyl)acrylate [186758-21-4] | Chemsigma [chemsigma.com]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Wittig-Horner Reaction [organic-chemistry.org]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(2,4-difluorophenyl)acrylate

This document provides an in-depth analysis of the spectroscopic data for Methyl 3-(2,4-difluorophenyl)acrylate, a compound of interest in materials science and synthetic chemistry.[1] The structural confirmation of this molecule is paramount for its application, and this guide will detail the expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind the spectral features will be discussed, providing a framework for researchers to interpret their own analytical data with confidence.

The molecular formula for this compound is C₁₀H₈F₂O₂ and it has a molecular weight of 198.17 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. For the trans isomer, which is typically the thermodynamically more stable product of synthesis, the following proton signals are expected.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.70 | d | ~ 16.0 | H-α (Vinyl) |

| ~ 7.60 | m | - | H-6' (Aromatic) |

| ~ 6.95 | m | - | H-3', H-5' (Aromatic) |

| ~ 6.40 | d | ~ 16.0 | H-β (Vinyl) |

| ~ 3.80 | s | - | -OCH₃ (Methyl Ester) |

Rationale for Assignments:

-

Vinyl Protons (H-α and H-β): The two protons on the carbon-carbon double bond exhibit a large coupling constant (J ≈ 16.0 Hz), which is characteristic of a trans relationship. The downfield shift of H-α is due to the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons (H-3', H-5', H-6'): The aromatic region will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. H-6' is expected to be the most downfield due to its proximity to the acrylate moiety.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift around 3.80 ppm is typical for a methyl ester.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.0 | C=O (Ester) |

| ~ 163.0 (dd) | C-2' or C-4' (Aromatic, C-F) |

| ~ 160.0 (dd) | C-4' or C-2' (Aromatic, C-F) |

| ~ 140.0 | C-α (Vinyl) |

| ~ 131.0 (dd) | C-6' (Aromatic) |

| ~ 118.0 | C-β (Vinyl) |

| ~ 112.0 (dd) | C-5' (Aromatic) |

| ~ 105.0 (t) | C-3' (Aromatic) |

| ~ 52.0 | -OCH₃ (Methyl Ester) |

Rationale for Assignments:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~166.0 ppm).

-

Fluorinated Aromatic Carbons (C-2', C-4'): The carbons directly bonded to fluorine will show large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets.

-

Other Aromatic Carbons: The remaining aromatic carbons will exhibit smaller two- or three-bond carbon-fluorine couplings, leading to doublets of doublets (dd) or triplets (t).

-

Vinyl Carbons (C-α, C-β): Similar to the protons, the vinyl carbons have distinct chemical shifts, with C-α being more downfield due to the carbonyl group.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group is the most shielded carbon and appears at the highest field.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment is crucial for data integrity.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3050 | Aromatic C-H | Stretching |

| ~ 2950 | Aliphatic C-H (-OCH₃) | Stretching |

| ~ 1720 | C=O (α,β-unsaturated ester) | Stretching |

| ~ 1640 | C=C (Alkene) | Stretching |

| ~ 1610, 1500 | C=C (Aromatic) | Stretching |

| ~ 1250 | C-O (Ester) | Stretching |

| ~ 1150 | C-F (Aryl Fluoride) | Stretching |

Rationale for Assignments:

-

C=O Stretch: The carbonyl stretch of an α,β-unsaturated ester is typically found at a slightly lower wavenumber (~1720 cm⁻¹) compared to a saturated ester due to conjugation.[3]

-

C=C Stretches: Both the vinylic and aromatic C=C stretching vibrations are expected in the 1640-1500 cm⁻¹ region.

-

C-F Stretch: The strong absorption band for the aryl C-F bond is a key indicator of the fluorine substitution on the aromatic ring.

-

C-O Stretch: The ester C-O stretching vibrations are also prominent in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples.

-

Sample Application: Place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 198, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 167: Loss of a methoxy radical (•OCH₃) from the molecular ion.

-

m/z = 139: Loss of the entire methyl acrylate portion.

-

m/z = 113: The 2,4-difluorophenyl cation.

-

The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

-

Inlet System: Gas Chromatography (GC-MS) can be used to introduce a pure sample into the mass spectrometer.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

-

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of data from NMR, IR, and MS.

Caption: Workflow for the integrated spectroscopic characterization.

Key Structural Features and Corresponding Spectroscopic Signals

This diagram illustrates the direct correlation between the molecular structure and the expected spectroscopic signals.

Caption: Key structural features and their spectroscopic signatures.

References

-

The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

-

ResearchGate. FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl.... Available at: [Link]

-

SpectraBase. (E)-methyl 3-(2-(2,2-dibromovinyl)-4-fluorophenyl)acrylate - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]

-

ResearchGate. Fluorinated Poly(meth)acrylate: Synthesis and properties. Available at: [Link]

-

ResearchGate. GC-MS Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate (b) Methyl.... Available at: [Link]

-

MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Available at: [Link]

-

ResearchGate. 13C-NMR data for acrylate monomers | Download Table. Available at: [Link]

-

Pubs - ACS. Methyl Acrylate | 6830 Publications | 70311 Citations | Top Authors | Related Topics. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Methyl Acrylate-Copolymerized Medium-Chain-Length Poly-3-hydroxyalkanoates. Available at: [Link]

-

ResearchGate. 13C-NMR (3a) and 1H-NMR (3b) spectra of PMMA obtained by the catalyst.... Available at: [Link]

-

Kazan Federal University. Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Available at: [Link]

-

PubChem. Methyl Acrylate | C4H6O2 | CID 7294. Available at: [Link]

-

ResearchGate. Mass spectrum for the self-CI of methyl acrylate.. Available at: [Link]

-

AZoM. Curing an Acrylate with FTIR Spectroscopy. Available at: [Link]

-

ResearchGate. Infrared spectrum of methyl methacrylate (black line), methyl acrylate (red line), and polymer resin (blue line).. Available at: [Link]

-

Semantic Scholar. 1H and13C NMR investigation of the intramolecular structure of solution and emulsion styrene-methyl acrylate copolymers. Available at: [Link]

-

NIH. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Available at: [Link]

-

National Institute of Standards and Technology. Methyl methacrylate - the NIST WebBook. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

Sources

Strategic Selection of Starting Materials for the Synthesis of Methyl 3-(2,4-difluorophenyl)acrylate: A Guide for Medicinal and Process Chemistry

An In-depth Technical Guide:

Executive Summary: Methyl 3-(2,4-difluorophenyl)acrylate is a valuable fluorinated building block in the synthesis of pharmaceuticals and advanced materials. The efficacy, cost, and scalability of its synthesis are critically dependent on the strategic selection of starting materials, which in turn dictates the viable synthetic pathways. This technical guide provides an in-depth analysis of the two predominant and field-proven synthetic strategies: the Palladium-Catalyzed Heck Cross-Coupling reaction and the Wittig Olefination route. We will dissect the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in making informed decisions based on project-specific priorities such as yield, stereoselectivity, cost, and process robustness.

Introduction: The Importance of Fluorinated Acrylates

This compound, an α,β-unsaturated ester, incorporates a difluorinated phenyl ring, a structural motif of significant interest in medicinal chemistry. The presence of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a key intermediate for more complex molecules in various research and development sectors.[1]

The synthesis of this target molecule presents a classic olefination challenge: the formation of a carbon-carbon double bond with specific stereochemical control and high efficiency. The choice of starting materials is the foundational decision that directs the entire synthetic approach. This guide will explore the two most logical and industrially relevant disconnections for this target, starting from either a C-C bond formation via cross-coupling or a C=C bond formation via olefination.

Pathway 1: The Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene.[2][3] For the synthesis of this compound, this translates to the coupling of a 2,4-difluorophenyl halide with methyl acrylate.

Core Starting Materials

-

2,4-Difluorophenyl Halide: The primary choice is between 1-bromo-2,4-difluorobenzene and 1-iodo-2,4-difluorobenzene.

-

Methyl Acrylate: A widely available and inexpensive commodity chemical.[4]

-

Palladium Catalyst & Ligand: Typically Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃.

-

Base: An organic or inorganic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide generated during the reaction.[2]

Mechanistic Rationale & Field Insights

The catalytic cycle of the Heck reaction provides the rationale for selecting these components. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species. The choice of halide (I > Br >> Cl) is critical; aryl iodides are more reactive and undergo oxidative addition more readily than bromides, often allowing for milder reaction conditions.[5][6] However, aryl bromides are typically less expensive and may be preferred for large-scale synthesis if efficient catalytic systems are employed.

The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle. Without it, the catalytic cycle would stall.[2] The choice of solvent (e.g., DMF, acetonitrile, or toluene) and temperature is optimized to ensure solubility of all components and achieve a reasonable reaction rate.

Experimental Protocol: Heck Reaction

Protocol based on established methodologies for Heck couplings. [7][8]

-

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the 2,4-difluorophenyl halide (1.0 eq), palladium acetate (Pd(OAc)₂, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.02-0.10 eq).

-

Reagent Addition: Add a suitable solvent such as anhydrous dimethylformamide (DMF).

-

Degassing: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Addition of Coupling Partners: Add the base (e.g., triethylamine, 1.5-2.0 eq) followed by methyl acrylate (1.2-1.5 eq).

-

Reaction: Heat the reaction mixture to 80-120°C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation: Comparison of Aryl Halides

| Parameter | 2,4-Difluoroiodobenzene | 2,4-Difluorobromobenzene | Rationale & Citation |

| Reactivity | High | Moderate | C-I bond is weaker than C-Br, facilitating faster oxidative addition to the Pd(0) center.[5] |

| Typical Temp. | 80 - 100°C | 100 - 140°C | Higher energy input is needed for the less reactive bromide.[6] |

| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 3-5 mol%) | More catalyst may be needed to achieve reasonable reaction times with the bromide. |

| Cost | Higher | Lower | Iodinated aromatics are generally more expensive than their brominated counterparts. |

Visualization: Heck Reaction Workflow

Caption: Workflow for the Heck cross-coupling synthesis.

Pathway 2: The Wittig Olefination

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from carbonyl compounds.[9][10] In this context, 2,4-difluorobenzaldehyde is reacted with a phosphorus ylide (a Wittig reagent) to form the desired acrylate.

Core Starting Materials

-

2,4-Difluorobenzaldehyde: A key aromatic aldehyde that can be synthesized from 2,4-difluorotoluene or other precursors.[11][12][13]

-

Triphenylphosphine (PPh₃): Used to prepare the phosphonium salt.

-

Methyl Bromoacetate (or Chloroacetate): The source of the acrylate backbone.

-

Strong Base: Required to deprotonate the phosphonium salt to form the ylide, such as sodium hydride (NaH) or n-butyllithium (n-BuLi).[14]

Mechanistic Rationale & Field Insights

This pathway is a two-step process. First, an SN2 reaction between triphenylphosphine and methyl bromoacetate forms a phosphonium salt.[15] This salt is then treated with a strong base to remove the acidic proton adjacent to the phosphorus atom, generating a nucleophilic phosphorus ylide.[14]

This ylide then reacts with the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde. The reaction proceeds through a betaine or, more commonly accepted for stabilized ylides, a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[10][16] This intermediate rapidly collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. A key advantage of using a stabilized ylide (one with an adjacent electron-withdrawing group like an ester) is that the reaction overwhelmingly favors the formation of the (E)-alkene, which is often the desired isomer.[16]

Experimental Protocol: Wittig Reaction

Part A: Preparation of the Wittig Reagent (Methyl (triphenylphosphoranylidene)acetate)

-

Phosphonium Salt Formation: In a flask, dissolve triphenylphosphine (1.0 eq) in a suitable solvent like toluene. Add methyl bromoacetate (1.0 eq) and heat the mixture to reflux for several hours until a white precipitate (the phosphonium salt) forms.

-

Isolation: Cool the mixture and collect the salt by filtration. Wash with cold toluene or diethyl ether and dry under vacuum.

Part B: The Wittig Reaction

-

Ylide Generation: Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension in an ice bath.

-

Deprotonation: Add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir until the deep orange/red color of the ylide persists and gas evolution ceases.

-

Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of 2,4-difluorobenzaldehyde (0.95 eq) in THF dropwise.

-

Reaction: Stir the reaction at room temperature and monitor by TLC.

-

Workup & Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash the organic layers, dry, and concentrate. The main challenge in purification is the removal of the triphenylphosphine oxide byproduct, which can often be achieved by crystallization or column chromatography.

Visualization: Wittig Reaction Workflow

Caption: Two-part workflow for the Wittig olefination synthesis.

Comparative Analysis and Strategic Choice

The selection between the Heck and Wittig routes depends on several factors inherent to the project's goals.

| Feature | Heck Cross-Coupling | Wittig Olefination | Rationale |

| Key Starting Materials | Aryl Halide, Methyl Acrylate | Aldehyde, Phosphonium Salt | Different bond disconnections (C-C vs C=C). |

| Stereoselectivity | Good; typically forms the (E)-isomer. | Excellent; stabilized ylides give high (E)-selectivity.[16] | The mechanism of the Wittig with stabilized ylides strongly favors the trans product. |

| Atom Economy | Moderate; base and ligand are waste. | Poor; triphenylphosphine oxide is a major stoichiometric byproduct. | The generation of a full equivalent of Ph₃P=O (358 g/mol ) is a significant drawback. |

| Purification | Removal of catalyst residues. | Removal of triphenylphosphine oxide can be challenging. | Ph₃P=O is often crystalline and can sometimes be removed by precipitation or careful chromatography. |

| Process Safety | Uses flammable solvents and requires inert atmosphere. | Requires strong, pyrophoric bases (n-BuLi) or water-reactive bases (NaH). | Handling of strong bases requires stringent safety protocols. |

| Cost of Reagents | Palladium catalysts can be expensive. Aryl iodides are costly. | Triphenylphosphine and bromoacetate are moderately priced. | Cost will depend heavily on the choice of aryl halide vs. the cost of the aldehyde. |

Decision-Making Flowchart

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. prepchem.com [prepchem.com]

- 13. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Wittig Reaction [organic-chemistry.org]

Stability and Storage of Methyl 3-(2,4-difluorophenyl)acrylate: A Technical Guide

Introduction

Methyl 3-(2,4-difluorophenyl)acrylate is a specialized acrylate monomer of increasing interest in materials science and pharmaceutical development. Its unique structure, featuring a difluorinated phenyl ring, imparts distinct properties to the resulting polymers, including enhanced thermal stability and altered chemical reactivity. As with all acrylate monomers, ensuring its stability during storage and handling is paramount to prevent spontaneous polymerization, degradation, and to maintain its purity for research and development applications. This technical guide provides an in-depth overview of the critical factors influencing the stability of this compound and outlines best practices for its storage and handling. While specific, long-term stability data for this particular molecule is not extensively published, this guide synthesizes established principles for acrylate chemistry, data from similar fluorinated compounds, and general chemical knowledge to provide a robust framework for its management.

Chemical Profile and Inherent Instability

This compound possesses the fundamental reactivity of an acrylic ester, characterized by the electron-deficient double bond, which is susceptible to nucleophilic attack and free-radical polymerization. The presence of the 2,4-difluorophenyl group can influence the electronic properties of the acrylate moiety through inductive and resonance effects, potentially impacting its polymerization tendency and stability profile compared to non-fluorinated analogues.

The primary concern with all acrylate monomers is their propensity for spontaneous and often violent polymerization.[1] This can be initiated by various factors, including heat, light (particularly UV radiation), and the presence of contaminants such as peroxides or other radical-generating species.[2] Uncontrolled polymerization is an exothermic process that can lead to a rapid increase in temperature and pressure within a sealed container, posing a significant safety hazard.[1]

Key Factors Influencing Stability

The stability of this compound is a multifactorial issue. The following are the most critical parameters that must be controlled to ensure its long-term integrity.

Temperature

Elevated temperatures are a primary catalyst for the spontaneous polymerization of acrylates.[3] The rate of polymerization increases significantly with temperature. Therefore, it is crucial to store this compound in a cool environment. While specific data for this compound is limited, general guidelines for acrylate esters recommend storage at temperatures not exceeding 35°C.[4] For enhanced stability and to minimize the risk of polymerization, refrigerated storage is often recommended.

Light Exposure

Acrylate monomers are sensitive to light, particularly in the UV spectrum, which can initiate free-radical polymerization. Exposure to direct sunlight or other sources of UV radiation should be strictly avoided. The use of opaque or amber-colored containers is essential to protect the compound from photolytic degradation and polymerization.

Oxygen and Inhibitors

Commercial acrylate monomers are typically stabilized with inhibitors to prevent premature polymerization.[5] A common class of inhibitors are phenolic compounds, such as the monomethyl ether of hydroquinone (MEHQ).[2] Crucially, these inhibitors require the presence of dissolved oxygen to function effectively.[3] Storing acrylates under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to rapid polymerization. Therefore, this compound must be stored under an air headspace. For extended storage periods, it may be advisable to periodically replenish the dissolved oxygen content.[4]

Moisture and Hydrolysis

The ester functionality in this compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which can catalyze the reaction to form 3-(2,4-difluorophenyl)acrylic acid and methanol. The rate of hydrolysis is generally slow in neutral water but can be accelerated by changes in pH and temperature. To prevent hydrolysis, the compound should be stored in a dry environment, and contact with water should be minimized.

Contamination

Contamination with incompatible materials can initiate polymerization or degradation. Strong oxidizing agents, peroxides, acids, and bases are known to be incompatible with acrylate esters.[6] It is imperative to use clean, dedicated equipment when handling this compound and to avoid any cross-contamination.

Recommended Storage and Handling Protocols

Based on the principles outlined above, the following protocols are recommended for the safe storage and handling of this compound.

Storage Conditions

A summary of recommended storage conditions is provided in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is often recommended for long-term storage. | To minimize the rate of spontaneous polymerization. |

| Light | Store in the dark, in opaque or amber containers. | To prevent light-induced polymerization. |

| Atmosphere | Store under an air headspace. Never store under an inert atmosphere. | Oxygen is required for the polymerization inhibitor to be effective.[3] |

| Moisture | Store in a dry environment. Keep containers tightly sealed. | To prevent hydrolysis of the ester group. |

| Inhibitor | Ensure the presence of an appropriate polymerization inhibitor (e.g., MEHQ). | To prevent spontaneous polymerization.[5] |

| Container Material | Use containers made of stainless steel, aluminum, glass, or high-density polyethylene. | To prevent reaction with or contamination from the container material.[4] |

Handling Procedures

Adherence to proper handling procedures is critical to maintain the stability of the compound and to ensure personnel safety.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7]

Dispensing and Transfer:

-

Use clean, dry, and dedicated glassware or equipment.

-

Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[6]

-

After dispensing, securely reseal the container to prevent exposure to moisture and contaminants.

Monitoring for Instability:

-

Periodically inspect the container for any signs of polymerization, such as increased viscosity, solidification, or heat generation.

-

If any of these signs are observed, do not open the container and consult with safety personnel for proper disposal procedures.

Potential Degradation Pathways

While specific degradation studies on this compound are not widely available, potential degradation pathways can be inferred from the chemical structure and the known reactivity of similar compounds.